molecular formula C8H16O2 B3050827 1-Hexene, 6,6-dimethoxy- CAS No. 28995-69-9

1-Hexene, 6,6-dimethoxy-

Cat. No.: B3050827
CAS No.: 28995-69-9
M. Wt: 144.21 g/mol
InChI Key: ZBLRYGOHEXQWFT-UHFFFAOYSA-N
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Description

1-Hexene, 6,6-dimethoxy- is an organic compound with the molecular formula C11H22O2. It is a derivative of 1-hexene, where two methoxy groups are attached to the sixth carbon atom. This compound is part of the class of organic compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the methoxy groups can significantly alter the chemical properties and reactivity of the compound compared to its parent hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexene, 6,6-dimethoxy- can be synthesized through various methods. One common approach involves the reaction of 1-hexene with methanol in the presence of an acid catalyst. The reaction typically proceeds via an electrophilic addition mechanism, where the double bond of 1-hexene reacts with methanol to form the dimethoxy derivative.

Industrial Production Methods

Industrial production of 1-hexene, 6,6-dimethoxy- often involves the oligomerization of ethylene followed by functionalization with methanol. The ethylene trimerization process, catalyzed by systems such as the Phillips catalyst, is a key step in producing 1-hexene with high selectivity and purity . The subsequent methoxylation step can be carried out under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Hexene, 6,6-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various functionalized alkenes depending on the nucleophile used.

Scientific Research Applications

1-Hexene, 6,6-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexene, 6,6-dimethoxy- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity. The double bond allows for electrophilic addition reactions, which can modify the compound’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    1-Hexene: The parent hydrocarbon with a single double bond.

    1-Hexene, 6-methoxy-: A derivative with one methoxy group.

    1-Hexene, 6,6-dihydroxy-: A derivative with two hydroxyl groups instead of methoxy groups.

Uniqueness

1-Hexene, 6,6-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical reactivity and physical properties compared to other similar compounds. The methoxy groups increase the compound’s polarity and potential for hydrogen bonding, making it more versatile in various chemical and biological applications .

Properties

IUPAC Name

6,6-dimethoxyhex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h4,8H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLRYGOHEXQWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570532
Record name 6,6-Dimethoxyhex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28995-69-9
Record name 6,6-Dimethoxyhex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude product containing compound 5 was taken up in 30 mL of MeOH, and camphorsulfonic acid (596 mg, 2.5 mmol) and trimethyl orthoformate (5.46 mL, 50 mmol) were added. The mixture was heated at reflux for 3 h, then allowed to stand at room temperature overnight. The acid was neutralized by the addition of 0.70 mL of triethylamine, and most of the solvent was removed by distillation. The residue was partitioned between water and hexane, the hexane layer was dried over anhydrous Na2SO4, and the solution was filtered through a 3 in column of silica gel, eluting with additional hexane. The solvent was removed by distillation to leave 5.0 g of the product, compound 6, as a colorless liquid. 1H NMR (CDCl3) δ 1.39-1.49 (m, 2), 1.58-1.65 (m, 2), 2.03-2.11 (m, 2), 3.31 (s, 6, CH(OCH3)2), 4.37 (t, 1, J=5.7CH(OCH3)2), 4.93-5.05 (m, 2, CH═CH2), 5.80 (dddd, 1, J=6.6, 6.6, 10.3, 16.9, CH═CH2); 13C NMR (CDCl3) δ 23.79, 31.83, 33.42, 52.49, 104.33, 114.64, 138.38.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
596 mg
Type
reactant
Reaction Step Two
Quantity
5.46 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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